

analytical HPLC method for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920

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An Application Note and Protocol for the Analytical HPLC Method of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic syntheses due to its stability and ease of removal under acidic conditions.^[1] The purity and accurate quantification of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).^{[2][3]} High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for the analysis of this compound.^{[4][5]}

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid**. The method is designed to be robust, accurate, and precise, suitable for quality control and research purposes.

Materials and Reagents

- **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** reference standard (purity ≥98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or deionized)
- Trifluoroacetic acid (TFA), HPLC grade
- Phosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid**.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter	Recommended Condition
HPLC Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B	0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Program	30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	25 minutes

Experimental Protocols

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (at initial conditions, e.g., 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

- Accurately weigh the sample containing **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid**.
- Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area of the analyte.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** in the sample by interpolating its peak area from the calibration curve.

Method Validation

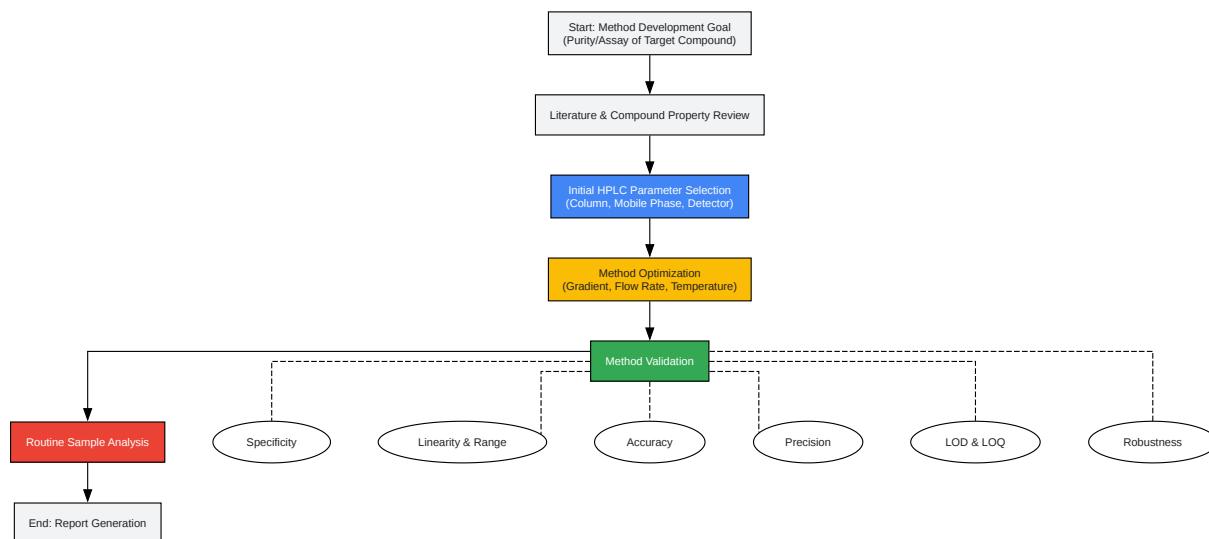
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.^{[4][6]} The validation should include the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
- Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Representative Method Validation Data

Validation Parameter	Typical Acceptance Criteria	Representative Result
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	1 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (RSD%)		
- Repeatability	$\leq 2.0\%$	0.8%
- Intermediate Precision	$\leq 2.0\%$	1.2%
LOD	Signal-to-Noise ratio of 3:1	0.2 $\mu\text{g/mL}$
LOQ	Signal-to-Noise ratio of 10:1	0.7 $\mu\text{g/mL}$

Diagrams

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Caption: Workflow for HPLC Method Development and Validation.

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